molecular formula C6H12BrCl2N5 B2819629 1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride CAS No. 2375260-00-5

1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride

Cat. No.: B2819629
CAS No.: 2375260-00-5
M. Wt: 305
InChI Key: JAHJKTXHERYJOU-UHFFFAOYSA-N
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Description

1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a bromine atom attached to the triazole ring and a piperazine moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-1H-1,2,4-triazole and piperazine.

    Reaction Conditions: The 3-bromo-1H-1,2,4-triazole is reacted with piperazine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different oxidation states and reduced forms.

    Condensation Reactions: The piperazine moiety can participate in condensation reactions with other compounds, leading to the formation of more complex structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and coordination complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    3-Bromo-1H-1,2,4-triazole: A related compound with similar chemical properties but lacking the piperazine moiety.

    1-(3-Bromo-1H-1,2,4-triazol-5-YL)-4-methylpiperazine: A derivative with a methyl group attached to the piperazine ring, which may exhibit different biological activities.

    1-(3-Bromo-1H-1,2,4-triazol-5-YL)-4-ethylpiperazine: Another derivative with an ethyl group attached to the piperazine ring, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN5.2ClH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHJKTXHERYJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=N2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrCl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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